![molecular formula C17H17NO4 B11718514 methyl (13R,14S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-14-carboxylate](/img/structure/B11718514.png)
methyl (13R,14S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-14-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (13R,14S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8700?,?0??,??]heptadeca-1(10),2,4,6,8-pentaene-14-carboxylate is a complex organic compound with a unique tetracyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (13R,14S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.0?,?.0??,??]heptadeca-1(10),2,4,6,8-pentaene-14-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tetracyclic core, followed by functional group modifications to introduce the desired substituents. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (13R,14S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.0?,?.0??,??]heptadeca-1(10),2,4,6,8-pentaene-14-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
Methyl (13R,14S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.0?,?.0??,??]heptadeca-1(10),2,4,6,8-pentaene-14-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases like cancer or infections.
Industry: Utilized in the development of new materials with unique properties, such as polymers or nanomaterials.
Mécanisme D'action
The mechanism of action of methyl (13R,14S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.0?,?.0??,??]heptadeca-1(10),2,4,6,8-pentaene-14-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, binding to an enzyme’s active site may inhibit its activity, while interaction with a receptor can trigger signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((2R,5R)-5,7-dihydroxyheptan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
- (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Uniqueness
Methyl (13R,14S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.0?,?.0??,??]heptadeca-1(10),2,4,6,8-pentaene-14-carboxylate is unique due to its specific tetracyclic structure and the presence of multiple functional groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C17H17NO4 |
|---|---|
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
methyl (13R,14S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-14-carboxylate |
InChI |
InChI=1S/C17H17NO4/c1-18-15-12(16(22-18)17(19)20-2)9-21-13-8-7-10-5-3-4-6-11(10)14(13)15/h3-8,12,15-16H,9H2,1-2H3/t12-,15+,16-/m0/s1 |
Clé InChI |
HDHXCAZJYGUQIE-MAZHCROVSA-N |
SMILES isomérique |
CN1[C@@H]2[C@H](COC3=C2C4=CC=CC=C4C=C3)[C@H](O1)C(=O)OC |
SMILES canonique |
CN1C2C(COC3=C2C4=CC=CC=C4C=C3)C(O1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



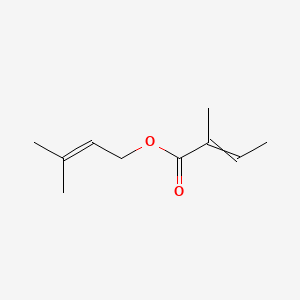
![(1S,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B11718437.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11718452.png)
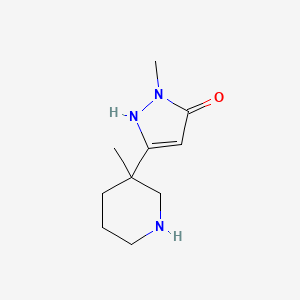
![N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride](/img/structure/B11718457.png)
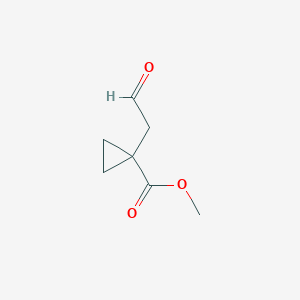
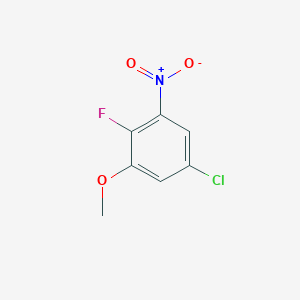
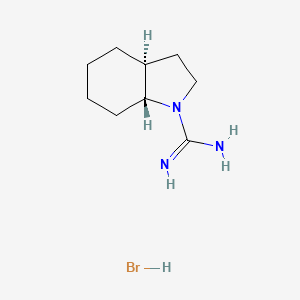
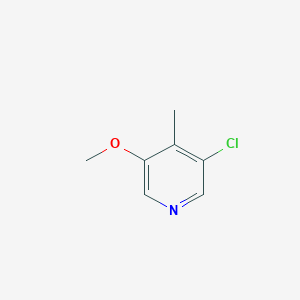


![1-(Benzo[b]thiophen-2-yl)-2-hydroxyethanone](/img/structure/B11718488.png)
